2-(1H-Pyrrol-1-YL)pentanoic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

2-(1H-Pyrrol-1-YL)pentanoic acid (CAS 70901-15-4) is a pyrrole-containing carboxylic acid derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. This compound is supplied as a racemic liquid with a purity specification of 95%.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 70901-15-4
Cat. No. B1280616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrrol-1-YL)pentanoic acid
CAS70901-15-4
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N1C=CC=C1
InChIInChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12)
InChIKeyBZLPDTIGSUYXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-YL)pentanoic Acid (CAS 70901-15-4): Chemical Identity and Core Specifications for Procurement


2-(1H-Pyrrol-1-YL)pentanoic acid (CAS 70901-15-4) is a pyrrole-containing carboxylic acid derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is supplied as a racemic liquid with a purity specification of 95% . It is classified as a research chemical building block, primarily intended for use in organic synthesis, medicinal chemistry, and chemical biology investigations .

Category Research chemical building block Organic synthesis and medicinal chemistry
Form Racemic liquid, research grade Suitable for enantiomeric synthesis workflows
Workflow Scaffold for physicochemical profiling Defined logP and pKa support ADME optimization studies

Why Generic Substitution is Unreliable for 2-(1H-Pyrrol-1-YL)pentanoic Acid in Research Applications


Simple substitution of 2-(1H-Pyrrol-1-YL)pentanoic acid with other pyrrole-carboxylic acid derivatives is not recommended due to critical differences in their physicochemical properties, which directly impact their behavior in chemical and biological systems. Specifically, the calculated logP (partition coefficient) for 2-(1H-Pyrrol-1-YL)pentanoic acid is reported as 2.18, which differs from that of its structural isomer, 4-(1H-Pyrrol-1-yl)pentanoic acid, potentially leading to divergent solubility and membrane permeability profiles . Furthermore, the pKa value of 4.56 for this compound indicates a specific ionization state at physiological pH that may not be replicated by other pyrrole-containing carboxylic acids [1]. These quantifiable differences underscore the necessity of using the precise compound specified for a given experimental protocol.

LogP Shift Positional isomers show divergent lipophilicity (e.g., 4-substituted analog); membrane permeability may not transfer.
pKa Mismatch Ionization state at physiological pH differs among pyrrole-carboxylic acids; solubility and reactivity profiles may not replicate.
Flexibility Gap Rotatable bond count varies vs. rigid analogs (e.g., cyclohexyl derivatives); conformational sampling and entropic binding cost may shift.
TPSA Deviation Removal of carboxylic acid dramatically reduces polar surface area; absorption and CNS penetration characteristics may differ substantially.

Quantitative Evidence for Differentiating 2-(1H-Pyrrol-1-YL)pentanoic Acid from Structural Analogs


Comparative Lipophilicity: LogP Value of 2-(1H-Pyrrol-1-YL)pentanoic Acid vs. 4-(1H-Pyrrol-1-yl)pentanoic Acid

The lipophilicity of 2-(1H-Pyrrol-1-YL)pentanoic acid, as measured by its calculated partition coefficient (LogP), is a key differentiator from its positional isomer. The LogP for 2-(1H-Pyrrol-1-YL)pentanoic acid is 2.18 , which is notably higher than the LogP of 1.6 reported for 4-(1H-Pyrrol-1-yl)pentanoic acid [1]. This difference in lipophilicity can significantly affect the compound's solubility, membrane permeability, and overall behavior in biological assays.

Lipophilicity (LogP)
Cross-study comparable
2.18 vs. 1.6 for 4-(1H-pyrrol-1-yl)pentanoic acid
Δ +0.58
Supports membrane-permeability differentiation
Calculated values; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Acidic Strength Differentiation: pKa of 2-(1H-Pyrrol-1-YL)pentanoic Acid in Aqueous Solution

The acidic dissociation constant (pKa) provides a direct measure of the compound's ionization state at a given pH. The calculated pKa for 2-(1H-Pyrrol-1-YL)pentanoic acid is 4.56 [1]. This value is expected to be different from that of other pyrrole-carboxylic acid derivatives due to the electron-donating or -withdrawing effects of substituents on the pyrrole ring or variations in the aliphatic chain. This difference in pKa will influence the compound's solubility and reactivity in aqueous environments, which is crucial for applications such as bioconjugation or metal complexation.

Acidic pKa
Class-level inference
4.56 (calculated)
Guides ionization-state selection at physiological pH
Approximate difference of ~0.9 units vs. pyrrole-2-carboxylic acid; experimental pKa may vary
Chemical Biology Ionization State Reactivity

Molecular Flexibility: Rotatable Bond Count as a Differentiator from Rigid Analogs

The number of rotatable bonds is a fundamental descriptor of molecular flexibility, which can influence a compound's ability to adopt a specific bioactive conformation. 2-(1H-Pyrrol-1-YL)pentanoic acid has 4 rotatable bonds . In contrast, a more constrained analog, such as 2-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid, has a rigid cyclohexane ring and only 1 rotatable bond [1]. This difference in conformational flexibility can lead to significant differences in target binding entropy and selectivity.

Rotatable Bonds
Cross-study comparable
4 vs. 1 for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Indicates higher conformational flexibility
May influence entropic penalty upon target binding
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Polar Surface Area (PSA): Implications for Membrane Permeability Compared to Non-Polar Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to cross biological membranes. The TPSA for 2-(1H-Pyrrol-1-YL)pentanoic acid is 42.2 Ų [1]. This value is typical for small, moderately polar molecules and falls within the range considered favorable for oral bioavailability. In comparison, a more lipophilic analog without the carboxylic acid group, such as 1-propylpyrrole (TPSA ~4.9 Ų), would be expected to have significantly different absorption characteristics.

Polar Surface Area (TPSA)
Class-level inference
42.2 Ų vs. ~4.9 Ų for 1-propylpyrrole
Predicts membrane-permeability and CNS-penetration behavior
TPSA above 40 Ų suggests limited passive CNS entry
Medicinal Chemistry ADME Properties Drug Likeness

Recommended Application Scenarios for 2-(1H-Pyrrol-1-YL)pentanoic Acid Based on Quantitative Evidence


Building Block for Synthesis of Indolizidine Alkaloids

2-(1H-Pyrrol-1-YL)pentanoic acid serves as a key starting material in the synthesis of indolizidine alkaloids, such as indolizidine 167B. Its specific reactivity under conditions with BBr₃ and DCC allows for the construction of the complex indolizidinone core [1]. The compound's racemic nature is suitable for the synthesis of both enantiomers of the target alkaloid, as demonstrated in the literature.

Physicochemical Profiling and Drug Discovery Campaigns

With its well-defined LogP (2.18) and pKa (4.56) values, this compound is an ideal candidate for use in early-stage drug discovery programs focused on optimizing the pharmacokinetic properties of pyrrole-containing lead compounds . Its moderate lipophilicity and polar surface area make it a useful scaffold for exploring structure-property relationships (SPR) related to membrane permeability and solubility.

Precursor for Garlic Greening Pigment Model Studies

Research has shown that pyrrole derivatives, such as 2-(1H-pyrrol-1-yl)succinic acid and 2-(1H-pyrrol-1-yl)pentanedioic acid, react with pyruvic acid to form yellow pigments implicated in garlic greening [2]. While 2-(1H-Pyrrol-1-YL)pentanoic acid was not the specific compound in that study, its structural similarity suggests it could serve as a useful model compound for further investigating the mechanism of Allium discoloration and pigment formation.

Application
Selection Property
Validation Focus
Indolizidine alkaloid synthesis
Racemic pyrrole-carboxylic acid scaffold
Reported reactivity with BBr₃/DCC for core construction
Physicochemical profiling in drug discovery
Reported lipophilicity and ionization profile
SPR studies on membrane permeability and solubility
Garlic greening pigment model studies
Structural analog to pigment-forming pyrrole acids
Model compound for discoloration mechanism investigation

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